Cyclohexanecarboxamide, N,N'-1,2-ethanediylbis-
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Overview
Description
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis-, is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of cyclohexanecarboxamide and is characterized by the presence of an ethanediyl bridge between two cyclohexanecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- typically involves the reaction of cyclohexanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the formation of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis-.
Cyclohexanecarboxylic acid: is reacted with in the presence of a such as or .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines.
Scientific Research Applications
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative with similar chemical properties.
Cyclohexylcarboxamide: Another related compound with a cyclohexane ring.
Hexahydrobenzoic acid amide: A structurally similar compound with different functional groups.
Uniqueness
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- is unique due to the presence of the ethanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler derivatives.
Properties
CAS No. |
65147-27-5 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H28N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
InChI Key |
HDUNHNAANQSHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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